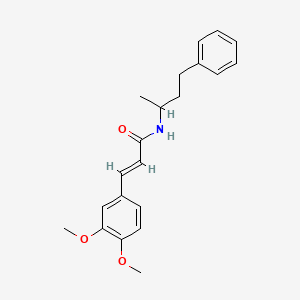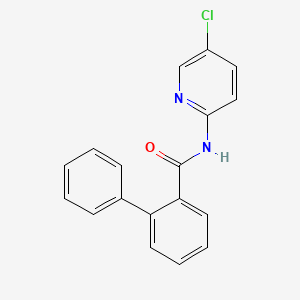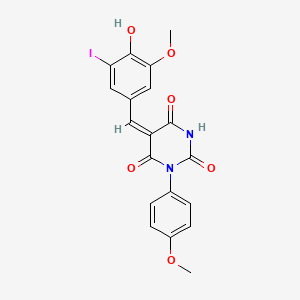
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s by a team of scientists at Upjohn Laboratories. The drug was originally developed as a potential analgesic (pain reliever) but was never approved for medical use due to its high potential for abuse and addiction. Despite this, U-47700 has gained popularity as a recreational drug in recent years, leading to numerous reports of overdose and death.
Mécanisme D'action
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide acts as an agonist at the mu-opioid receptor, producing effects similar to those of other opioid drugs such as morphine and heroin. The drug binds to the receptor and activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release and the modulation of pain perception. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide also has the potential to produce respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects:
The effects of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide on the body are similar to those of other opioid drugs. The drug produces analgesia, sedation, and euphoria, as well as a number of other physiological effects such as respiratory depression, nausea, and constipation. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has a relatively short duration of action, with effects lasting for several hours.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, the drug also has a number of limitations, including its potential for abuse and addiction, as well as its tendency to produce respiratory depression and other side effects. Researchers must take appropriate precautions to ensure the safe handling and use of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in laboratory settings.
Orientations Futures
There are several potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the mu-opioid receptor in the development of addiction and the potential for new treatments for opioid use disorder. Finally, researchers may continue to use 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide as a reference compound for the development of new analytical methods and the testing of new opioid receptor ligands.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-(1-methyl-3-phenylpropyl)amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the acrylamide derivative using acryloyl chloride.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been used in scientific research to study its effects on the central nervous system. In particular, it has been used to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has also been used as a tool for the development of new opioid receptor ligands and as a reference compound for the testing of new analytical methods.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(9-10-17-7-5-4-6-8-17)22-21(23)14-12-18-11-13-19(24-2)20(15-18)25-3/h4-8,11-16H,9-10H2,1-3H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRAISLQHPIGQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)


![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)